molecular formula C8H5NO3 B6252426 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 53711-78-7

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Cat. No. B6252426
CAS RN: 53711-78-7
M. Wt: 163.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a versatile organic molecule that has a wide range of applications in scientific research and laboratory experiments. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a highly reactive molecule, and its reactivity is dependent on its structure and environment.

Scientific Research Applications

Anti-Tuberculosis Agents

Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit promising activity against Mycobacterium tuberculosis . The structural similarity of these compounds to purine bases allows them to interfere with the bacterial DNA synthesis, providing a pathway for the development of new anti-tuberculosis drugs.

Medicinal Chemistry

The versatility of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione makes it a privileged structure in medicinal chemistry . It serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications, ranging from antiviral to anticancer agents.

Drug Discovery

The compound’s ability to undergo structural modifications at multiple positions makes it an excellent candidate for combinatorial chemistry approaches in drug discovery . This flexibility allows for the generation of a vast library of new molecular entities for screening against a wide array of biological targets.

Biological Activity Profiling

Due to its structural diversity, 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is used to profile biological activity across different derivatives . This helps in identifying the most promising candidates for further development in pharmaceutical research.

Synthesis of Heterocyclic Compounds

The compound is also pivotal in the synthesis of a wide range of heterocyclic compounds . These compounds are essential in various fields of chemistry and biology due to their complex structures and diverse functionalities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves the condensation of 2-methyl-3-pyridone with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-methyl-3-pyridone", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-pyridone (1.0 g, 8.5 mmol) and ethyl acetoacetate (1.5 g, 12.8 mmol) in dry chloroform (20 mL) and add sodium ethoxide (1.5 g, 25.6 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add acetic anhydride (2 mL) to the reaction mixture and stir for an additional 30 minutes. Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL). Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in dry chloroform (20 mL) and add sulfuric acid (1 mL) dropwise with stirring. Stir the reaction mixture at room temperature for 24 hours. Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL). Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in a mixture of chloroform (20 mL) and sodium bicarbonate solution (10%, 20 mL) and stir for 30 minutes. Extract the organic layer with chloroform (3 x 50 mL), dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Purify the yellow solid by column chromatography on silica gel using a mixture of chloroform and ethyl acetate as the eluent to obtain 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione as a yellow solid (yield: 0.8 g, 45%)." ] }

CAS RN

53711-78-7

Product Name

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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